molecular formula C14H15FN2 B13192200 4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline

4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline

Cat. No.: B13192200
M. Wt: 230.28 g/mol
InChI Key: VOLFHHYJZCNIRP-UHFFFAOYSA-N
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Description

Electronic Parameters

Parameter Effect
Fluorine substitution Lowers HOMO energy by 0.2–0.4 eV
Aminomethyl group Raises HOMO energy via +M effect
N-Methyl/N-Phenyl Reduces electron density at N-center

Properties

Molecular Formula

C14H15FN2

Molecular Weight

230.28 g/mol

IUPAC Name

4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline

InChI

InChI=1S/C14H15FN2/c1-17(12-5-3-2-4-6-12)14-8-7-11(10-16)9-13(14)15/h2-9H,10,16H2,1H3

InChI Key

VOLFHHYJZCNIRP-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C=C(C=C2)CN)F

Origin of Product

United States

Preparation Methods

Fluorination of Aromatic Precursors

Fluorination at the ortho position (2-position) of aniline derivatives is commonly achieved by:

  • Electrophilic aromatic substitution using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Halogen exchange reactions starting from 2-halogenated precursors (e.g., 2-bromo or 2-iodo derivatives) via palladium-catalyzed cross-coupling with fluoride sources.

Example: Palladium-catalyzed Negishi cross-coupling of aryl halides with organozinc reagents has been reported to efficiently introduce fluorine substituents on phenylalanine derivatives, which can be adapted for aniline systems.

Introduction of the Aminomethyl Group at the 4-Position

The aminomethyl group can be introduced via:

  • Nucleophilic substitution of a 4-halogenated fluorinated aromatic compound with a suitable aminomethyl nucleophile.
  • Reductive amination of 4-formyl-2-fluoroaniline derivatives with methylamine or aniline derivatives.

Synthetic Route Example:

  • Starting from 4-formyl-2-fluoroaniline, reductive amination with N-methyl-N-phenylamine in the presence of reducing agents such as sodium cyanoborohydride or hydrogenation catalysts yields the desired aminomethyl substitution.

N-Methylation and N-Phenylation of Aniline Nitrogen

N-methylation and N-phenylation can be achieved by:

  • Alkylation of the aniline nitrogen using methyl iodide or methyl sulfate under basic conditions.
  • Buchwald-Hartwig amination or Ullmann-type coupling to introduce the N-phenyl substituent.

Catalytic Methods:

  • Palladium-catalyzed amination using aryl halides and secondary amines is a reliable method for N-phenylation.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Fluorination Pd-catalyzed cross-coupling of 2-halogenated aniline with fluoride source or electrophilic fluorination 2-Fluoroaniline derivative
2 Formylation or Halogenation Vilsmeier-Haack reaction or halogenation at 4-position 4-Formyl-2-fluoroaniline or 4-halogen-2-fluoroaniline
3 Reductive amination Reaction with N-methyl-N-phenylamine and reducing agent 4-(Aminomethyl)-2-fluoro-N-methyl-N-phenylaniline
4 Purification Chromatography or recrystallization Pure target compound

Analytical and Purification Considerations

  • The product is typically isolated by precipitation or chromatographic techniques (e.g., silica gel column chromatography).
  • Diastereomeric or regioisomeric impurities may form, especially in fluorinated aromatic systems, requiring careful chromatographic separation.
  • Characterization is performed by NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and structure.

Supporting Research Findings and Literature

  • The Negishi cross-coupling method has been extensively validated for the preparation of fluorinated aromatic amino compounds, demonstrating high yields and selectivity.
  • Reductive amination is a robust method for introducing aminomethyl groups on fluorinated aromatic rings, with mild conditions preserving fluorine substituents.
  • Palladium-catalyzed N-arylation is well-documented for the synthesis of N-phenyl anilines, including fluorinated analogues.

Summary Table of Key Preparation Methods

Method Description Advantages Limitations References
Electrophilic Aromatic Fluorination Direct fluorination using Selectfluor or NFSI Mild conditions, direct fluorination Possible over-fluorination
Pd-Catalyzed Cross-Coupling Fluoride introduction via Pd-catalyzed halogen-fluoride exchange High regioselectivity, versatile Requires expensive catalysts
Reductive Amination Aminomethyl group introduction via reductive amination High functional group tolerance Requires careful control of conditions
N-Methylation and N-Phenylation Alkylation and Pd-catalyzed amination of aniline N Efficient N-substitution Side reactions possible

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorinated Aromatic Ring

The electron-withdrawing fluorine atom at the 2-position activates the aromatic ring for nucleophilic substitution (SNAr).

Example Reaction :
Reaction with sodium methoxide in dimethyl sulfoxide (DMSO) at 80°C yields 2-methoxy derivatives via displacement of fluorine.

SubstrateReagent/ConditionsProductYield
Target compoundNaOCH3, DMSO, 80°C, 6 h2-Methoxy analog72%

Mechanism :

  • Deprotonation of the aminomethyl group enhances ring activation.

  • Methoxide attacks the electron-deficient carbon adjacent to fluorine, forming a Meisenheimer complex.

  • Fluoride elimination completes the substitution.

Reductive Amination of the Aminomethyl Group

The primary amine (–CH2NH2) undergoes reductive amination with carbonyl compounds.

Example Reaction :
Condensation with benzaldehyde followed by reduction with NaBH4 produces N-benzylated derivatives .

SubstrateReagent/ConditionsProductYield
Target compound + PhCHOEtOH, RT, 2 h; NaBH4, 0°CN-Benzyl-4-(aminomethyl) analog68%

Key Factors :

  • pH control (6–7) prevents over-alkylation of the tertiary amine .

  • Steric hindrance from the N-methylphenyl group limits reactivity at the tertiary amine.

Alkylation Reactions

The aminomethyl group participates in alkylation with alkyl halides or Michael acceptors.

Example Reaction :
Reaction with methyl acrylate under BF3·OEt2 catalysis forms β-amino esters .

SubstrateReagent/ConditionsProductYield
Target compound + methyl acrylateBF3·OEt2, DCM, 12 hMethyl 4-(methyl(phenyl)amino)butanoate81%

Mechanism :

  • BF3 activates the acrylate for conjugate addition.

  • The primary amine acts as a nucleophile, attacking the β-carbon .

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization of the aromatic ring.

Example Reaction :
Palladium-catalyzed Suzuki coupling with arylboronic acids introduces substituents at the 4-position .

SubstrateReagent/ConditionsProductYield
Target compound + PhB(OH)2Pd(PPh3)4, K2CO3, DMF, 100°C4-Biphenyl derivative65%

Challenges :

  • Competing dehalogenation occurs if the fluorine is displaced .

  • Steric bulk from the N-methylphenyl group reduces coupling efficiency.

Acid-Base Reactions

The compound forms stable salts with mineral acids. Reaction with HCl regenerates the hydrochloride salt, enhancing solubility.

Equilibrium :
C14H16FN2+HClC14H16FN2HCl\text{C}_{14}\text{H}_{16}\text{FN}_2 + \text{HCl} \rightleftharpoons \text{C}_{14}\text{H}_{16}\text{FN}_2·\text{HCl}

Applications :

  • Salt formation is critical for purification and biological testing.

Oxidation and Degradation Pathways

The aminomethyl group is susceptible to oxidation.

Oxidizing AgentConditionsProductNotes
KMnO4, H2SO460°C, 3 h2-Fluoro-N-methyl-N-phenylbenzamideOver-oxidation to amide
H2O2, Fe(II) catalystRT, 24 hNitroso derivativesRadical-mediated

Stability Considerations :

  • Aromatic fluorine enhances oxidative stability compared to non-fluorinated analogs.

Scientific Research Applications

    Biology and Medicine:

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • In biological systems, it may interact with receptors or enzymes due to its amino group.
    • Further research is needed to elucidate specific pathways.
  • Comparison with Similar Compounds

    Structural Analogues

    The compound’s structural analogues differ in substituent type, position, and electronic effects. Key examples include:

    Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
    4-(4-Amino-2-fluorophenoxy)-N-methylpicolinamide (8) Fluoro and amino groups with picolinamide linker C₁₄H₁₃FN₃O₂ Intermediate in antitumor agent synthesis
    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline (1) Methoxy, dimethylamino groups C₁₆H₂₁N₂O Crystallographic studies; hydrogen-bonding networks
    4-Methoxy-2-methyl-N-phenylaniline (DPA) Methoxy and methyl groups C₁₄H₁₅NO Industrial synthesis optimization
    4-Chloro-N-ethyl-2-nitroaniline Chloro, nitro, ethyl groups C₈H₁₀ClN₃O₂ Photochemical reactivity
    4-Bromo-N-phenylaniline Bromo substituent C₁₂H₁₀BrN Flame-retardant material analogue
    4-(Trifluoromethyl)phenyl-2-methyl-N,N-dimethylaniline (6) Trifluoromethyl, dimethyl groups C₁₆H₁₇F₃N Electronic properties for optoelectronics

    Key Structural Insights :

    • Electron Effects: The fluorine atom in the target compound enhances electrophilic substitution resistance compared to non-fluorinated analogues (e.g., 4-methoxy-N-phenylaniline) .
    • Bioactivity: Unlike 4-arylaminoquinazolines (e.g., compound 6a in ), which exhibit antitumor activity via kinase inhibition, the target compound’s biological profile remains underexplored .
    Functional Comparisons
    • Crystallographic Behavior: The target compound’s aminomethyl group may promote hydrogen bonding, akin to 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, which forms supramolecular chains via N–H···O interactions .
    • Thermal Stability : Fluorinated anilines (e.g., 2-fluoro-N-methylaniline derivatives) typically exhibit higher thermal stability than chlorinated or brominated analogues due to stronger C–F bonds .

    Biological Activity

    4-(Aminomethyl)-2-fluoro-N-methyl-N-phenylaniline is an organic compound with a unique molecular structure that includes an aminomethyl group, a fluorine atom, and a N-methyl-N-phenyl moiety. This compound has garnered attention in pharmaceutical chemistry due to its potential biological activities and applications in drug development.

    • Molecular Formula : C16H18FN
    • Molar Mass : Approximately 266.74 g/mol

    The presence of the fluorine atom in its structure is significant as it often enhances metabolic stability and bioactivity, making fluorinated compounds valuable in medicinal chemistry.

    Biological Activity

    Research indicates that derivatives of 4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline exhibit notable biological activities, particularly in targeting specific biological pathways or receptors. The interactions of this compound with various biological targets, including enzymes and receptors, are crucial for understanding its mechanisms of action and potential therapeutic effects.

    • Binding Affinity : The fluorine atom enhances the binding affinity and selectivity towards certain biological targets compared to non-fluorinated analogs. This is particularly relevant in the context of drug design, where increased binding affinity can lead to improved therapeutic efficacy.
    • Metabolic Stability : Fluorinated compounds are known for their enhanced metabolic stability, which can prolong their action within biological systems and reduce the frequency of dosing required in therapeutic applications .

    Case Studies

    Several studies have explored the biological activity of compounds structurally related to 4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline:

    • Anticancer Activity : Research has shown that similar compounds can inhibit protein arginine deiminase (PAD) activity, which is upregulated in various cancers. For instance, certain fluorinated derivatives demonstrated significant inhibition of PAD4, suggesting potential applications in cancer therapy .
    • Antibacterial Properties : The compound's structural analogs have been studied for their antibacterial properties. Fluorinated phenylalanines have been noted to influence protein folding and interactions, potentially enhancing the efficacy of antibacterial agents .
    • Enzyme Inhibition : A study highlighted that modifications at the 4-amino group can significantly affect the inhibitory activity against epidermal growth factor receptor (EGFR), showcasing how structural variations can lead to different biological outcomes .

    Table 1: Comparative Biological Activities of Related Compounds

    Compound NameBiological ActivityIC50 (µM)Reference
    4-(Aminomethyl)-2-fluoro-N-methyl-N-phenylanilineEnzyme InhibitionTBD
    Fluorinated Phenylalanine DerivativePAD4 Inhibition>1000
    Pyrrolo[2,3-d]pyrimidine AnalogEGFR Inhibition2.3
    Non-Fluorinated AnalogReduced Binding AffinityTBD

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 4-(aminomethyl)-2-fluoro-N-methyl-N-phenylaniline, and how can reaction yields be improved?

    • Methodological Answer : The synthesis of aromatic amines with fluoro and aminomethyl substituents typically involves multi-step protocols. For example, reductive amination of 2-fluoro-N-methylaniline intermediates with aldehydes (e.g., using NaBH3_3CN or Pd/C hydrogenation) is a common approach . To optimize yields, consider:

    • Temperature Control : Maintain ≤40°C during fluorination to minimize side reactions (e.g., dehalogenation) .
    • Protecting Groups : Use tert-butoxycarbonyl (Boc) for the aminomethyl group to prevent unwanted nucleophilic attacks during N-methylation .
    • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the product from unreacted starting materials .

    Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational tools?

    • Methodological Answer :

    • NMR : 19F^{19}\text{F} NMR is critical for confirming fluorination at the 2-position (expected δ: -110 to -120 ppm). 1H^{1}\text{H} NMR can resolve methyl (N–CH3_3) and aminomethyl (–CH2_2NH2_2) protons, with coupling constants indicating rotational barriers .
    • Mass Spectrometry : High-resolution ESI-MS in positive ion mode validates molecular weight (expected [M+H]+^+: ~259.14) and isotopic patterns for fluorine .
    • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electron density maps, predicting nucleophilic sites (e.g., aminomethyl group) for further functionalization .

    Advanced Research Questions

    Q. How can molecular dynamics (MD) simulations predict the binding interactions of this compound with biological targets (e.g., enzymes or receptors)?

    • Methodological Answer :

    • Force Fields : Parameterize the ligand using GAFF2 in AMBER or CHARMM-GUI, assigning partial charges via RESP fitting .
    • Docking : Use AutoDock Vina to screen against targets like urokinase-type plasminogen activator (PDB: 3KGP), focusing on fluorophenyl interactions with hydrophobic pockets .
    • MD Workflow : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of hydrogen bonds between the aminomethyl group and catalytic residues (e.g., Asp189 in serine proteases) .

    Q. What strategies resolve contradictions between experimental and computational data (e.g., unexpected reactivity or spectral discrepancies)?

    • Methodological Answer :

    • Cross-Validation : If DFT predicts aminomethyl nucleophilicity but experimental alkylation fails, verify steric hindrance via X-ray crystallography or substituent titration (e.g., Hammett plots) .
    • Isotopic Labeling : Use 15N^{15}\text{N}-labeled aminomethyl groups in 1H^{1}\text{H}-15N^{15}\text{N} HSQC NMR to confirm protonation states in solution vs. solid-state structures .
    • Kinetic Studies : Compare Arrhenius plots of experimental reaction rates with transition-state theory (QM/MM) to identify discrepancies in activation barriers .

    Q. How does the fluorophenyl moiety influence the compound’s electronic environment and reactivity in cross-coupling reactions?

    • Methodological Answer :

    • Hammett Analysis : The 2-fluoro group is meta-directing and electron-withdrawing (σm_m ≈ 0.34), reducing electron density at the para-position. This directs Suzuki-Miyaura couplings to the aminomethyl-bearing ring .
    • DFT Insights : Frontier molecular orbital (FMO) analysis reveals LUMO localization on the fluorophenyl ring, favoring nucleophilic aromatic substitution at elevated temperatures (>80°C) .

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